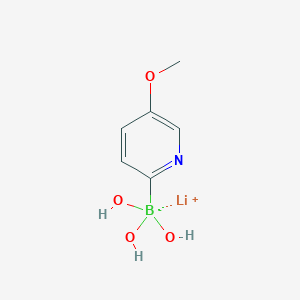

Lithium (5-methoxypyridin-2-YL)trihydroxyborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of Lithium (5-methoxypyridin-2-YL)trihydroxyborate consists of a pyridine ring with a methoxy group at the 5th position. This is connected to a borate group which is further connected to a lithium atom.Applications De Recherche Scientifique

Nucleophilic Amination of Methoxypyridines

A novel protocol for the nucleophilic amination of methoxypyridines, using sodium hydride (NaH) in the presence of lithium iodide (LiI), has been developed. This method provides concise access to aminopyridines, which are of potential medicinal interest, suggesting applications in pharmaceuticals and drug development (J. Pang, A. Kaga, S. Chiba, 2018).

Structural Control in Weakly Polar Aprotic Solvents

Research on the structures of lithium phenolates in weakly polar, aprotic solvents such as pyridine and tetrahydrofuran has been established through 13C NMR spectroscopy. This study highlights the effects of substituents on the aggregation equilibrium between dimer and tetramer forms, which is crucial for understanding the reactions involving organic lithium salts in synthetic chemistry (L. M. Jackman, Bradley D. Smith, 1988).

Lithium Batteries Cathode Materials

High Voltage Systems for Rechargeable Li Batteries

A study on the application of ionic liquids for rechargeable lithium batteries, focusing on high-voltage systems, demonstrates the role of lithium-based compounds in developing advanced electrolytes compatible with lithium metal anodes. This research is pivotal for enhancing the efficiency and safety of high-energy-density lithium batteries (Valentina Borgel, E. Markevich, D. Aurbach, et al., 2009).

Thin-Film Lithium and Lithium-Ion Batteries

The development of solid-state thin-film lithium and lithium-ion batteries, which have applications in consumer and medical products, underscores the importance of lithium compounds in facilitating the miniaturization and performance improvement of energy storage devices. This area of research showcases the potential for lithium (5-methoxypyridin-2-YL)trihydroxyborate in thin-film battery technology (J. Bates, 2000).

Propriétés

IUPAC Name |

lithium;trihydroxy-(5-methoxypyridin-2-yl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BNO4.Li/c1-12-5-2-3-6(8-4-5)7(9,10)11;/h2-4,9-11H,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVDKTFIYZHOIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=C(C=C1)OC)(O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BLiNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2880543.png)

![1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B2880545.png)

![4-[(3-Methoxyphenyl)amino]thiane-4-carboxylicacid](/img/structure/B2880548.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole](/img/structure/B2880554.png)

![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]-2-chloroacetamide;hydrochloride](/img/structure/B2880555.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methoxybenzamide](/img/structure/B2880558.png)

![N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2880560.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dimethylbenzoate](/img/structure/B2880562.png)